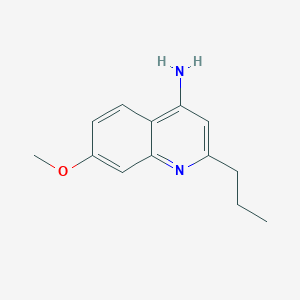

4-Amino-7-methoxy-2-propylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in the fields of chemical biology and medicinal chemistry. chemicalbook.combiomart.cnbiosynth.com This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a diverse array of biological targets. nih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities. chemicalbook.com

Historical Context of Quinoline Derivative Research in Academic Settings

The journey of quinoline in science began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. sigmaaldrich.com A significant milestone in its history was the elucidation of the structure of quinine, a quinoline alkaloid, which was a primary treatment for malaria for centuries. This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of crucial antimalarial drugs like chloroquine (B1663885) and primaquine. sigmaaldrich.com

The late 19th century saw the development of fundamental synthetic methods that are still relevant in contemporary organic chemistry. The Skraup synthesis, reported in 1881, provided a method to produce quinoline from anilines and glycerol (B35011). nih.gov This was followed by other key methodologies like the Conrad-Limpach and the Friedländer syntheses, which offered greater versatility in creating substituted quinoline derivatives. nih.gov Since the mid-20th century, and with the advent of modern spectroscopic techniques, research has accelerated, allowing for the rational design and synthesis of increasingly complex and specific quinoline-based compounds for a wide range of academic and industrial research purposes. nih.gov

Overview of 4-Amino-7-methoxy-2-propylquinoline in Contemporary Chemical Research

This compound is a specific derivative within the vast family of quinoline compounds. While extensive academic research on this particular molecule is not widely documented in publicly available literature, its structural features suggest potential areas of scientific interest. The 4-aminoquinoline (B48711) core is a well-established pharmacophore, forming the backbone of numerous antimalarial drugs and other therapeutic agents. nih.gov The presence of a methoxy (B1213986) group at the 7-position and a propyl group at the 2-position modifies the electronic and steric properties of the quinoline ring, which could influence its biological activity.

In contemporary chemical research, compounds with similar structures, such as 4-amino-7-chloroquinoline derivatives, have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease. Research on other 4-aminoquinoline derivatives has also explored their cytotoxic effects on various cancer cell lines. nih.gov Given the established biological significance of the 4-aminoquinoline scaffold, it is plausible that this compound may be synthesized as part of chemical libraries for screening against various biological targets in drug discovery programs. However, specific and detailed research findings on this compound remain limited.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1189107-29-6 |

| Molecular Formula | C13H16N2O |

Structure

3D Structure

Properties

CAS No. |

1189107-29-6 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

7-methoxy-2-propylquinolin-4-amine |

InChI |

InChI=1S/C13H16N2O/c1-3-4-9-7-12(14)11-6-5-10(16-2)8-13(11)15-9/h5-8H,3-4H2,1-2H3,(H2,14,15) |

InChI Key |

MWAHYWBPKZUZBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C2C=CC(=CC2=N1)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 7 Methoxy 2 Propylquinoline and Its Analogs

Classical and Conventional Synthetic Approaches

Traditional methods for quinoline (B57606) synthesis have been established for over a century and continue to be relevant in many applications. nih.gov These methods often involve harsh reaction conditions but are well-understood and versatile.

Friedländer Reaction and Modifications

The Friedländer synthesis is a fundamental and straightforward method for constructing quinoline rings. nih.govwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. organic-chemistry.org The reaction can be catalyzed by acids or bases, or in some cases, proceed simply by heating the reactants. researchgate.net

There are two primary proposed mechanisms for the Friedländer reaction. The first involves an initial aldol (B89426) addition between the 2-amino-substituted carbonyl compound and the second carbonyl reactant, followed by dehydration to form an unsaturated carbonyl intermediate, which then undergoes imine formation and cyclization. The second mechanism proposes an initial Schiff base formation, followed by an intramolecular aldol reaction and subsequent elimination of water to yield the quinoline product. wikipedia.org

Modifications to the classical Friedländer synthesis have been developed to improve efficiency and expand its scope. These include the use of various catalysts like trifluoroacetic acid, p-toluenesulfonic acid, and iodine. wikipedia.org A significant challenge with the standard Friedländer synthesis is the limited commercial availability of substituted 2-aminobenzaldehydes. mdpi.com To address this, a domino nitro reduction-Friedländer heterocyclization has been developed, where a 2-nitrobenzaldehyde (B1664092) is reduced in situ with iron in acetic acid in the presence of an active methylene (B1212753) compound to directly form the quinoline. mdpi.com

| Reactants | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzaldehyde and Acetaldehyde | Sodium Hydroxide | Quinoline | researchgate.net |

| 2-Nitrobenzaldehydes and Active Methylene Compounds | Fe/AcOH | Substituted Quinolines | mdpi.com |

| 2-Aminoaryl Ketones and α-Methylene Ketones | Acid or Base | Substituted Quinolines | researchgate.net |

Povarov Reaction Pathways

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. acs.org It is a formal [4+2] cycloaddition reaction between an aromatic imine (formed from an aniline (B41778) and a benzaldehyde) and an electron-rich alkene, such as an enol ether. wikipedia.org This reaction is often performed as a one-pot, multi-component reaction, which is a key advantage. wikipedia.orgresearchgate.net

The mechanism typically involves the Lewis acid-catalyzed activation of the imine, which then undergoes electrophilic addition with the alkene. The resulting carbocation intermediate then reacts with the aromatic ring in an electrophilic aromatic substitution, followed by elimination steps to form the quinoline ring system. wikipedia.org The Povarov reaction is considered a subset of aza Diels-Alder reactions, though it proceeds through a stepwise mechanism. wikipedia.org

Recent advancements have expanded the scope of the Povarov reaction. For instance, a molecular iodine-mediated formal [3+2+1] cycloaddition has been developed for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org Another novel approach utilizes arylacetylenes as both a diene precursor and a dienophile in an I2-mediated reaction with anilines to produce 2,4-substituted quinolines. nih.gov

Skraup Synthesis and Related Cyclizations

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines, first reported in 1880. numberanalytics.comwikipedia.org The classic Skraup reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction is notoriously vigorous and often requires a moderator such as ferrous sulfate (B86663) to control its exothermic nature. wikipedia.org

The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a conjugate addition to the acrolein, followed by cyclization and dehydration to form 1,2-dihydroquinoline, which is subsequently oxidized to quinoline. numberanalytics.com

While effective, the harsh conditions of the Skraup synthesis can limit its applicability. nih.gov Consequently, numerous modifications have been developed. The Doebner-von Miller reaction is a significant variation that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol, offering greater flexibility. numberanalytics.comchemistry-online.com Catalysts such as iodine, various Lewis acids, and ionic liquids have been employed to moderate the reaction and improve yields. nih.govchemistry-online.com

| Reaction Name | Key Reactants | Key Reagents/Conditions | Product Type | Reference |

| Skraup Synthesis | Aniline, Glycerol | Sulfuric Acid, Nitrobenzene | Unsubstituted or Substituted Quinolines | wikipedia.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | Acid Catalyst | 2,4-Disubstituted Quinolines | numberanalytics.comiipseries.org |

Multi-Step Synthesis Strategies

The synthesis of specifically substituted quinolines, such as 4-aminoquinolines, often requires multi-step strategies. A common and versatile approach involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (B167314) with an appropriate amine. nih.gov This method is widely used for the preparation of a diverse range of 4-aminoquinoline (B48711) derivatives. nih.govnih.gov

For instance, a general synthesis of 4-aminoquinoline derivatives can be achieved by reacting a 7-substituted-4-chloroquinoline with a mono- or dialkylamine. nih.gov The synthesis of the precursor 4-chloroquinolines can be accomplished from the corresponding 4-hydroxyquinolines by treatment with phosphorus oxychloride. ucsf.edu The 4-hydroxyquinolines themselves can be synthesized via methods like the Gould-Jacobs reaction, which involves the reaction of an aniline with diethyl ethoxymethylenemalonate. iipseries.org

A specific example is the synthesis of new N-benzyl-4-aminoquinolines, which involves the condensation of the appropriate amine with 4,7-dichloroquinoline (B193633) in the presence of a base. plos.org These multi-step sequences allow for the systematic introduction of various substituents onto the quinoline core, enabling the synthesis of complex analogs. ucsf.edunih.gov

Modern and Green Chemistry Approaches

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. umich.edursc.org This technique has been successfully applied to the synthesis of various quinoline derivatives. researchgate.netsemanticscholar.org

For example, the synthesis of 4-hydroxy-2-quinolinones has been efficiently achieved by the microwave irradiation of a mixture of an aniline and diethyl malonate in the presence of p-toluenesulfonic acid as a catalyst. umich.edu These 4-hydroxy-2-quinolinone intermediates can then be converted to 4-methoxy-1-methyl-2-quinolinone alkaloids, such as folimine, by treatment with dimethyl sulfate. semanticscholar.org The use of microwave irradiation in these syntheses provides a convenient, simple, and rapid alternative to traditional thermal methods. umich.edu

Microwave assistance has also been applied to the Friedländer synthesis. A comparative study showed that the p-toluenesulfonic acid-catalyzed synthesis of poly-substituted quinolines under solvent-free conditions was significantly faster with microwave irradiation than with conventional heating. organic-chemistry.org

| Reaction | Reactants | Conditions | Product | Advantage | Reference |

| Quinolinone Synthesis | Aniline, Diethyl Malonate | p-Toluenesulfonic acid, Microwave | 4-Hydroxy-2-quinolinone | Fast, Efficient | umich.edu |

| Friedländer Annulation | 2-Aminoaryl Ketone, Methylene Ketone | p-Toluenesulfonic acid, Solvent-free, Microwave | Poly-substituted Quinoline | Rapid, High Yield | organic-chemistry.org |

Catalytic Approaches (e.g., Transition Metal-Catalyzed)

The synthesis of quinoline derivatives, including 4-aminoquinolines, has been significantly advanced through the use of transition metal catalysts. These methods offer high efficiency and selectivity under milder conditions compared to classical syntheses.

Palladium catalysts are frequently employed. For instance, a palladium-catalyzed dehydrogenative aromatization has been successfully used for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and various amines. This reaction utilizes Pd(OAc)₂ with Cu(OAc)₂ as an oxidant and 1,10-phenanthroline (B135089) as a ligand. nih.gov Another palladium-catalyzed approach involves a three-component reaction of 2-bromoaniline, terminal acetylenes, and isocyanides, which proceeds through an imidoylative Sonogashira/cyclization cascade to yield 2-(alkyl/aryl)-4-aminoquinolines. frontiersin.org

Nickel-catalyzed reactions also provide a sustainable route to polysubstituted quinolines. One such strategy involves the sequential dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols. organic-chemistry.org Furthermore, nanocatalysts, such as ruthenium (Ru) nanolayers supported on praseodymium oxide (Pr₂O₃), have been used to synthesize 2-substituted quinolines from 2-aminobenzyl alcohol and various ketones, demonstrating the versatility of catalytic systems. acs.org

Iron-catalyzed cross-coupling reactions have been shown to be effective for functionalizing heteroaromatic tosylates and phosphates with alkyl Grignard reagents, which can be applied to the synthesis of alkyl-substituted quinolines. organic-chemistry.org Cobalt oxide has also been identified as an effective heterogeneous catalyst for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to form the corresponding quinoline structures. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Syntheses for Quinoline Scaffolds

| Catalyst/Metal | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd(OAc)₂) | Dehydrogenative Aromatization | 2,3-dihydroquinolin-4(1H)-one, amines | Good functional group tolerance. | nih.gov |

| Palladium (PdCl₂(PPh₃)₂) | Multicomponent Domino Reaction | Ethynylarylamines, aryl iodides, CO, amines | Forms 2-aryl-4-dialkylaminoquinolines. | nih.gov |

| Nickel | Dehydrogenation/Condensation | α-2-aminoaryl alcohols, ketones/secondary alcohols | Sustainable approach to polysubstituted quinolines. | organic-chemistry.org |

| Ruthenium (Ru on Pr₂O₃) | Condensation | 2-aminobenzyl alcohol, ketones | Effective for producing 2-substituted quinolines. | acs.org |

| Cobalt (Cobalt Oxide) | Aerobic Dehydrogenation | 1,2,3,4-tetrahydroquinolines | Heterogeneous catalysis under mild conditions. | organic-chemistry.org |

Solvent-Free and Sustainable Reaction Conditions

In line with the principles of green chemistry, significant efforts have been made to develop sustainable and solvent-free methods for quinoline synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One innovative method is the electrochemically assisted Friedländer reaction, which synthesizes quinolines from nitro compounds using an electric current. This technique is reagent-free, operates under mild conditions, and boasts high atom economy. rsc.org

Nanocatalysis offers several green protocols. For example, the use of Fe₃O₄ nanoparticles in water under reflux conditions facilitates the three-component synthesis of pyrimido[4,5-b]quinolones. nih.gov Solvent-free conditions are also prominent in nanocatalysis. Polysubstituted quinolines can be generated in a single pot via the Friedländer reaction by condensing 2-aminoaryl ketones with 1,3-dicarbonyl compounds using a nanocatalyst at 90°C without any solvent, achieving high yields in short reaction times (15–60 minutes). nih.gov Similarly, 2-aryl-quinoline-4-carboxylic acid derivatives have been synthesized under solvent-free conditions at 80°C. nih.gov

Heterogeneous catalysts like zeolites have been employed for the one-step cyclization of ketones and 2-aminobenzophenones to produce 2,4-disubstituted quinolines under solvent-free conditions. A key advantage of this system is the ability to reuse the catalyst multiple times without a significant loss of efficiency. rsc.org Another sustainable approach involves the oxidative dehydrogenative coupling of anilines with diols, catalyzed by reusable transition metal oxide–Bi(III) cooperative catalysts, which proceeds without solvents, additives, oxidants, or bases. rsc.org

Table 2: Overview of Sustainable and Solvent-Free Quinoline Synthesis Methods

| Method | Catalyst/Conditions | Key Sustainability Feature | Yield | Reference |

|---|---|---|---|---|

| Electrochemical Friedländer | Constant-current electrolysis | Reagent-free, mild conditions | Good to excellent | rsc.org |

| Nanocatalysis | Fe₃O₄ NPs-cell in water | Use of water as a green solvent | 88–96% | nih.gov |

| Nanocatalysis | Nanocatalyst, 90°C | Solvent-free | 85–96% | nih.gov |

| Heterogeneous Catalysis | Hβ zeolite | Solvent-free, reusable catalyst | Not specified | rsc.org |

| Oxidative Coupling | Transition metal oxide–Bi(III) | Solvent-, additive-, oxidant-, base-free | 65–100% | rsc.org |

Derivatization and Functionalization Strategies

The versatility of the 4-amino-7-methoxy-2-propylquinoline scaffold allows for extensive derivatization, enabling the fine-tuning of its chemical properties. Modifications can be strategically introduced at several key positions on the quinoline ring.

Modification at the C-4 Amino Position

The amino group at the C-4 position is a primary site for functionalization. The most common method for introducing this group and its derivatives is through the nucleophilic aromatic substitution (SɴAr) reaction, typically starting from a 4-chloroquinoline precursor like 4,7-dichloroquinoline. nih.govplos.org

Various amines can be coupled at this position. The reaction can be performed under conventional heating, often in solvents like DMF or N-methyl-2-pyrrolidone, and may be assisted by a base such as triethylamine (B128534) or potassium carbonate. nih.govplos.org For instance, new N-benzyl-4-aminoquinolines have been prepared by condensing appropriate benzylamine (B48309) derivatives with 4,7-dichloroquinoline. plos.org The introduction of flexible alkylamino side chains at this position has been explored to enhance properties like water solubility. nih.gov

Microwave-assisted synthesis has emerged as a more efficient alternative, allowing for the coupling of a wide range of primary and secondary alkylamines, anilines, and N-heteroarenes to the 4-position in shorter reaction times (20-30 minutes) and high yields (80-95%). frontiersin.org Catalytic methods, such as the Hartwig–Buchwald coupling using CuI, can introduce an unsubstituted amine group from formamide. nih.gov

Manipulation of the C-7 Methoxy (B1213986) Group

The C-7 methoxy group is another key position for strategic modification, often influencing the molecule's interactions with biological targets. While many syntheses start with a 3-methoxyaniline to incorporate this group from the beginning, google.com direct manipulation of the C-7 position on the quinoline ring is a powerful strategy for diversification.

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling method, is highly effective for this purpose. Starting with a C-7 halogenated quinoline (e.g., 7-bromoquinoline), various boronic acids can be used to introduce new aryl or heteroaryl substituents at this position. acs.org Research has shown that introducing bulky and hydrophobic groups at the C-7 position can be crucial for enhancing biological activity. nih.govacs.org For example, replacing a bromine atom at C-7 with phenyl or quinoline groups via a Suzuki coupling has been shown to significantly improve the inhibitory activity of certain quinoline compounds. acs.org

Diversification of the C-2 Propyl Chain

The C-2 propyl chain is a defining feature of the scaffold, and its structure can be varied to modulate the compound's properties. The most direct way to achieve this diversification is during the initial synthesis of the quinoline ring itself.

In syntheses like the Friedländer reaction, the substituent at the C-2 position is determined by the choice of the ketone reactant. rsc.orgnih.gov To obtain the 2-propyl group, a ketone such as pentan-2-one would be used. By substituting this with other ketones (e.g., cyclic, branched, or functionally substituted ketones), a wide array of different alkyl or aryl groups can be installed at the C-2 position. acs.org

Post-synthetic modification of the C-2 position is also possible. Direct C-H alkylation of quinoline N-oxides at the C-2 position has been achieved using palladium catalysis, providing a route to introduce new alkyl groups. researchgate.net Other transition-metal-catalyzed methods, including those using rhodium, have been developed for the C-H alkylation of quinolines, further expanding the toolkit for C-2 diversification. researchgate.net

Synthesis of Hybrid Quinoline Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in medicinal chemistry to develop compounds with novel or enhanced activities. The 4-aminoquinoline scaffold is an excellent platform for creating such hybrids.

Numerous examples exist where the quinoline core is linked to other heterocyclic systems. For instance, quinoline-3,4-dihydropyrimidinone hybrids have been designed and synthesized, often through a classical Biginelli reaction, by combining the quinoline moiety with a dihydropyrimidinone structure. researchgate.netekb.eg

Other reported hybrids include:

Quinoline-triazine hybrids: Synthesized by condensing 2-chloro-substituted quinoline-3-carbaldehydes with substituted 4-amino-1,2,4-triazines. nih.gov

Quinoline-oxadiazole hybrids: Created to act as multi-target agents. researchgate.net

Quinoline-cinnamide hybrids: Designed by tethering the quinoline scaffold with a cinnamide moiety. researchgate.net

These hybrid structures are typically synthesized by coupling a functionalized quinoline derivative with another molecular fragment, often through the formation of amide, ester, or carbon-carbon bonds. This approach allows for the creation of diverse chemical libraries with a wide range of structural and functional properties.

Quinoline-Triazole Hybrids

The fusion of quinoline and triazole moieties has yielded compounds with significant biological potential. A primary and highly efficient method for synthesizing these hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rjlbpcs.com

The general synthetic pathway involves two key steps:

Formation of a Quinoline Azide (B81097): The process typically starts with a substituted quinoline, such as a 7-chloroquinoline (B30040) derivative. This precursor is converted into a quinoline azide intermediate. For instance, 7-chloroquinoline-4-azide is a key intermediate prepared for these syntheses. rjlbpcs.com

Cycloaddition (Click Reaction): The quinoline azide is then reacted with a terminal alkyne. This reaction, catalyzed by a copper(I) source, proceeds reliably to form a stable 1,4-disubstituted 1,2,3-triazole ring that links the quinoline core to another chemical entity. rjlbpcs.com

An alternative approach involves building the triazole ring from a quinoline-derived carboxylic acid. In one such method, 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol was synthesized through a series of four successive reactions starting from quinoline-2-carboxylic acid. researchgate.net This triazole-thiol can then be further reacted, for example with aldehydes, to generate a variety of derivatives. researchgate.net These synthetic strategies highlight the modularity and high efficiency of click chemistry in creating diverse quinoline-triazole hybrids. rjlbpcs.comnih.gov

| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Linkage | Reference(s) |

| Quinoline Azide | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole | rjlbpcs.com |

| Quinoline-2-carboxylic acid | Hydrazine (B178648), CS₂, etc. | Multi-step synthesis to form triazole ring | 5-(Quinolin-2-yl)-4H-1,2,4-triazole | researchgate.net |

Quinoline-Hydrazide/Hydrazone Conjugates

Quinoline-hydrazide/hydrazone conjugates represent another significant class of hybrid molecules. The synthetic flexibility of the quinoline ring and the hydrazone linkage allows for the creation of a wide array of derivatives. rsc.orgnih.gov The general synthesis is a straightforward two-step process.

Formation of Quinoline Hydrazide: The synthesis typically begins with a quinoline carboxylic acid or its ester derivative. This starting material is reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding quinoline hydrazide (a compound containing the -CONHNH₂ functional group).

Condensation to Form Hydrazone: The newly formed quinoline hydrazide is then condensed with a variety of aldehydes or ketones. This reaction forms a Schiff base, resulting in the final quinoline-hydrazone conjugate, which is characterized by the R=N-NH-C(=O)-quinoline backbone.

This method's versatility allows for the introduction of diverse substituents on the aldehyde or ketone component, leading to a wide range of structurally varied compounds. rsc.org For example, various quinoline hydrazide derivatives have been synthesized from vanillic acid through multistep reactions. rsc.org The substitution pattern on both the quinoline ring and the appended aldehydic/ketonic moiety can be systematically modified to explore structure-activity relationships. nih.govrsc.org

| Starting Quinoline Derivative | Reagents | Intermediate | Final Conjugate | Reference(s) |

| Quinoline Carboxylic Acid Ester | 1. Hydrazine Hydrate | Quinoline Hydrazide | Quinoline-Hydrazone | rsc.orgrsc.org |

| 2. Aldehyde or Ketone |

Quinoline-Imidazole Linkages

The combination of quinoline and imidazole (B134444) pharmacophores has led to the development of novel hybrid structures. Several synthetic strategies have been established to link these two heterocyclic systems.

One effective method is a one-pot, three-component reaction . In this approach, a quinoline aldehyde (e.g., 2-phenoxyquinoline-3-carbaldehyde), benzil, and ammonium (B1175870) acetate (B1210297) are reacted in the presence of a catalyst like ceric ammonium nitrate (B79036) (CAN) to construct a 2,4,5-trisubstituted imidazole ring directly attached to the quinoline core. rjlbpcs.com This method is noted for its efficiency, simple workup, and high yields. rjlbpcs.com

Another versatile, two-step pathway involves N-alkylation followed by cycloaddition . nih.govrsc.orgnih.gov

N-alkylation: An imidazole or benzimidazole (B57391) ring is N-alkylated using a quinoline derivative that contains a suitable leaving group, creating a quinoline-imidazolium salt intermediate. nih.govdigitellinc.com

Cycloaddition: The intermediate salt is then subjected to a Huisgen [3+2] dipolar cycloaddition reaction. This creates a more complex, fused ring system linking the two pharmacophores. nih.govrsc.orgnih.gov The use of ultrasound irradiation in these steps has been shown to reduce reaction times and improve yields, presenting a green synthetic approach. nih.govrsc.orgnih.gov

A third strategy involves creating an amide-alkyl unit to connect the two heterocycles. This multi-step process begins with the N-acylation of an aminoquinoline, followed by the N-alkylation of an imidazole/benzimidazole moiety, ultimately linking them together. digitellinc.com

| Synthetic Strategy | Key Reactants | Key Features | Reference(s) |

| One-Pot Three-Component Reaction | Quinoline Aldehyde, Benzil, Ammonium Acetate | Catalyzed by Ceric Ammonium Nitrate (CAN); High efficiency | rjlbpcs.com |

| N-Alkylation and Cycloaddition | Imidazole, Alkylating Quinoline Derivative, Dipolarophile (e.g., DMAD) | Forms quinoline-imidazolium salt intermediate; Can be ultrasound-assisted | nih.govrsc.orgnih.gov |

| Amide-Alkyl Linker Synthesis | Aminoquinoline, Imidazole/Benzimidazole | Multi-step process involving N-acylation and N-alkylation | digitellinc.com |

Other Bi- and Multi-Pharmacophore Systems

Beyond the common triazole, hydrazone, and imidazole hybrids, the quinoline scaffold has been incorporated into a variety of other complex bi- and multi-pharmacophore systems. These syntheses often involve multi-step procedures to link the quinoline core with other heterocyclic or functional moieties.

One notable example is the synthesis of quinoline-pyrido[2,3-d]pyrimidinone derivatives. nih.gov In this process, a starting compound like methylthioquinoline-pyrido[2,3-d]pyrimidinone is treated with various reagents such as hydrazine hydrate, anthranilic acid, or different amines to build complex, fused heterocyclic systems. For example, reaction with hydrazine hydrate can yield a dihydrazinyl-substituted quinoline-pyrido[2,3-d]pyrimidine, which can be a precursor for further annulation reactions to form triazole-containing fused rings. nih.gov

Another strategy involves creating amide-linked hybrids . Researchers have designed and synthesized inhibitors by linking the quinoline ring to other groups, such as a 2,3-dimethoxycyclopentane moiety, through a stable amide bond. nih.gov This approach allows for the precise spatial orientation of different pharmacophoric features.

Furthermore, new chemical entities have been created by using the quinoline structure as a scaffold to design analogs of existing drugs. For instance, a series of quinoline analogs of ketoprofen (B1673614) were synthesized where the quinoline core was linked to a benzoyl group, creating potential inhibitors for specific biological targets. These diverse synthetic routes demonstrate the adaptability of the quinoline nucleus in the construction of advanced multi-pharmacophore systems.

| Pharmacophore System | Synthetic Approach | Example Starting Materials | Reference(s) |

| Quinoline-Pyrido[2,3-d]pyrimidine Hybrids | Multi-step heterocyclic transformations and fusions | Methylthio-phenyl-quinoline-pyrido[2,3-d]pyrimidinones, Hydrazine Hydrate, Anthranilic Acid | nih.gov |

| Amide-Linked Quinoline Hybrids | Amide bond formation | Quinoline derivative with a carboxylic acid or amine, corresponding functionalized partner (e.g., 2,3-dimethoxycyclopentane) | nih.gov |

| Quinoline Analogs of Existing Drugs | Scaffold hopping and modification | Substituted quinolines, benzoyl chlorides (for ketoprofen analogs) |

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in determining the precise structure of 4-Amino-7-methoxy-2-propylquinoline by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical analysis, the spectrum of this compound would display distinct signals corresponding to the protons of the propyl group, the methoxy (B1213986) group, the amino group, and the quinoline (B57606) core.

The aromatic region shows characteristic signals for the protons on the quinoline ring. The proton at C5 often appears as a doublet, coupling with the proton at C6. The protons at C6 and C8 also show distinct splitting patterns based on their neighboring protons. A key singlet in the aromatic region is attributed to the proton at C3. The amino group (NH₂) protons typically appear as a broad singlet, and the methoxy (OCH₃) protons as a sharp singlet in the upfield region. The propyl group gives rise to a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the quinoline ring at C2.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | d | 9.2 | H-5 |

| 7.01 | d | 2.5 | H-8 |

| 6.85 | dd | 9.2, 2.5 | H-6 |

| 6.20 | s | - | H-3 |

| 5.80 | br s | - | NH₂ |

| 3.88 | s | - | OCH₃ |

| 2.80 | t | 7.6 | C2-CH₂- |

| 1.75 | m | 7.5 | -CH₂-CH₃ |

| 0.98 | t | 7.4 | -CH₃ |

Note: Data is representative and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all non-equivalent carbon atoms in the molecule. The spectrum for this compound would show 13 distinct signals, corresponding to the ten carbons of the quinoline core, and the three carbons of the propyl group.

The carbon atoms of the quinoline ring resonate in the downfield region (δ 100-165 ppm). The C4 carbon, bonded to the amino group, and the C7 carbon, bonded to the methoxy group, are significantly affected by these substituents. The C2 carbon, attached to the propyl group, also has a characteristic chemical shift. The carbons of the propyl group and the methoxy group appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C-2 |

| 160.8 | C-7 |

| 151.0 | C-4 |

| 149.5 | C-8a |

| 122.0 | C-5 |

| 115.4 | C-4a |

| 113.8 | C-6 |

| 98.9 | C-8 |

| 97.5 | C-3 |

| 55.4 | OCH₃ |

| 40.1 | C2-CH₂- |

| 22.8 | -CH₂-CH₃ |

| 14.0 | -CH₃ |

Note: Data is representative and may vary based on solvent and experimental conditions.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between H-5 and H-6 on the aromatic ring. youtube.comresearchgate.net It would also clearly map the connectivity within the propyl group, showing correlations from the C2-CH₂ protons to the adjacent methylene protons, and from those methylene protons to the terminal methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It is used to definitively assign each carbon signal by linking it to its corresponding proton signal identified in the ¹H NMR spectrum. For example, the signal at δ 3.88 ppm would correlate with the carbon signal at δ 55.4 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu It is invaluable for connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the C2-CH₂ protons (δ ~2.80 ppm) to carbons C2 and C3.

Correlations from the methoxy protons (δ 3.88 ppm) to C7.

Correlations from the H-5 proton (δ ~7.85 ppm) to carbons C4, C7, and C8a.

Correlations from the H-3 proton (δ ~6.20 ppm) to carbons C2, C4, and C4a.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and formula.

HR-MS is used to determine the exact mass of the parent ion with high precision. mdpi.comnih.gov This allows for the calculation of the elemental composition and unambiguous confirmation of the molecular formula. For this compound (C₁₃H₁₆N₂O), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Table 3: HR-MS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Found m/z |

| [M+H]⁺ | C₁₃H₁₇N₂O⁺ | 217.1335 | 217.1337 |

Note: Data is representative. The "Found" value is a hypothetical value for illustrative purposes.

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions provide valuable structural information. The fragmentation pattern of protonated this compound would be expected to show characteristic losses. A primary fragmentation pathway would likely be the cleavage of the propyl group at the C2 position. Other significant fragments could arise from the loss of a methyl radical from the methoxy group or the loss of ammonia (B1221849) from the amino group, providing further confirmation of the structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal techniques for probing the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are indicative of specific bonds. For a similar compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the N-H stretching modes of the amino group are observed around 3383 cm⁻¹ and 3494 cm⁻¹, with a strong band also appearing in the FT-Raman spectrum at 3388 cm⁻¹. chemmethod.com The deformation mode of the NH₂ group in the same molecule is detected at 1592 cm⁻¹ in the IR spectrum. chemmethod.com Aromatic C-H stretching vibrations typically appear in the 3200-3000 cm⁻¹ region. chemmethod.com Based on these analogous data, the expected IR absorption bands for this compound are summarized in the table below.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Amino | N-H Stretch | 3500 - 3300 |

| Amino | N-H Bend | 1650 - 1580 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Alkyl (Propyl) | C-H Stretch | 2960 - 2850 |

| Ether (Methoxy) | C-O Stretch | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

This table presents expected ranges based on general spectroscopic principles and data from similar quinoline derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of the quinoline ring. Quinoline derivatives are known to exhibit strong UV absorption. researchgate.net The absorption spectrum of quinoline and its derivatives typically falls within the range of 280 to 510 nm. researchgate.net The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the quinoline core, as well as the solvent used for analysis. The amino and methoxy groups, being auxochromes, are expected to cause a bathochromic (red) shift in the absorption bands of the parent quinoline ring. The specific λmax values for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a quinoline derivative to be analyzed by X-ray crystallography, it must first be grown as a single crystal of suitable size and quality. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice.

While specific crystallographic data for this compound is not publicly available, studies on other quinoline derivatives have demonstrated the utility of this technique. For instance, the crystal structure of a different quinoline derivative was determined to belong to the monoclinic system with a P2₁/c space group. chemmethod.com Such an analysis for this compound would reveal:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise position of each atom in the asymmetric unit.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between them.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., involving the amino group) and other non-covalent interactions that stabilize the crystal packing.

This information is invaluable for understanding the molecule's conformation in the solid state and for structure-activity relationship studies.

Chromatographic Purity Assessment for Research Samples (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of research samples by separating the target compound from any impurities or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like many quinoline derivatives. A typical HPLC method for the purity assessment of this compound would involve:

| Parameter | Description |

| Stationary Phase (Column) | A reversed-phase column, such as a Primesep 100 with C18 functionalization, is often suitable for separating aminoquinoline derivatives. sielc.com |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), often run in a gradient elution mode. |

| Detection | A UV detector set at one of the compound's absorption maxima (λmax) is commonly used. A diode array detector (DAD) can provide spectral information for peak identification. |

| Quantification | The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. |

Gas Chromatography (GC):

GC is suitable for the analysis of volatile and thermally stable compounds. While some quinoline derivatives can be analyzed directly, others may require derivatization to increase their volatility. A GC method for this compound would typically entail:

| Parameter | Description |

| Stationary Phase (Column) | A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane). |

| Carrier Gas | An inert gas such as helium or nitrogen. |

| Injection | A split/splitless injector is used to introduce a small volume of the sample dissolved in a suitable solvent. |

| Detection | A Flame Ionization Detector (FID) provides a general response for organic compounds, while a Mass Spectrometer (MS) detector offers structural information for peak identification and confirmation. madison-proceedings.com |

| Purity Calculation | Similar to HPLC, the purity is calculated based on the relative peak areas in the chromatogram, excluding the solvent peak. youtube.com |

The development of a specific and validated HPLC or GC method is crucial for the quality control of research samples of this compound, ensuring the reliability of subsequent biological or chemical studies.

Computational and Theoretical Chemistry Studies of 4 Amino 7 Methoxy 2 Propylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. These methods are routinely applied to predict geometries, vibrational frequencies, and electronic behavior, offering insights that complement experimental data.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. DFT calculations, particularly using the B3LYP hybrid functional combined with basis sets like 6-31G** and 6-311++G**, have been successfully employed to study quinoline (B57606) derivatives. nih.gov

For analogous molecules such as 4-amino-2-methylquinoline, DFT has been used to optimize the molecular geometry and calculate vibrational frequencies. nih.gov These theoretical calculations of geometry and normal modes of vibration have shown good agreement with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. nih.govresearchgate.net This methodology allows for a detailed analysis of the influence of substituents, like the amino and methoxy (B1213986) groups, on the quinoline skeletal structure. nih.gov Similar accuracy would be expected for the analysis of 4-Amino-7-methoxy-2-propylquinoline.

Table 1: Representative DFT Applications on Quinoline Analogs

| Parameter | Methodology | Application/Finding | Reference |

|---|---|---|---|

| Molecular Geometry | DFT (B3LYP/6-311++G**) | Optimization of bond lengths and angles. | nih.gov |

| Vibrational Frequencies | DFT (B3LYP/6-31G*) | Calculation and assignment of fundamental vibrational modes. | nih.govresearchgate.net |

| Potential Energy Distribution (PED) | VEDA4 Software | Analysis and assignment of normal modes. | dntb.gov.ua |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the electronic excited states of molecules. It is used to calculate parameters such as electronic absorption spectra, excitation energies, and oscillator strengths. researchgate.net This information is crucial for understanding a molecule's response to light and its potential applications in areas like organic photovoltaics. researchgate.net The method can effectively predict the UV-Vis spectra of organic dyes and other complex molecules. While specific TD-DFT data for this compound is not available, this approach would be instrumental in characterizing its electronic transitions.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net FMO analysis is a predictive tool for understanding reaction mechanisms and the most probable sites for electrophilic and nucleophilic attack. youtube.comajchem-a.com

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Description | Significance in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capacity of the molecule (nucleophilicity/basicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of the molecule (electrophilicity). youtube.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates molecular stability and reactivity; a larger gap implies greater stability. researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its chemical reactivity. bhu.ac.in The MEP map uses a color scale to indicate different electrostatic potential values on the molecule's surface. bhu.ac.in

Red regions signify areas of negative potential, which are susceptible to electrophilic attack. These are typically associated with lone pairs of electronegative atoms.

Blue regions denote areas of positive potential, indicating sites for nucleophilic attack.

Green regions represent areas of neutral potential.

MEP analysis provides a visual guide to understanding hydrogen bonding, reactivity, and structure-activity relationships. bhu.ac.in For this compound, MEP would identify the electron-rich nitrogen of the amino group and oxygen of the methoxy group as potential sites for electrophilic interaction.

Molecular Modeling and Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a biological target.

While docking studies specifically for this compound are not found in the available literature, studies on analogous quinoline, coumarin (B35378), and pyrimidine (B1678525) derivatives demonstrate the utility of this approach. These studies have investigated interactions with various targets, including acetylcholinesterase (AChE), cyclin-dependent kinases (CDK2/4/6), and estrogen receptors. researchgate.netnih.govresearchgate.net For instance, docking of coumarin derivatives into the active site of AChE helped in understanding the binding mechanism and identifying key interacting amino acid residues. researchgate.net Similarly, docking studies on pyrimidine derivatives identified crucial polar interactions with CDK receptors. nih.gov Such studies provide a framework for how this compound might interact with various biological targets.

Table 3: Summary of Molecular Docking Studies on Analogous Compounds

| Compound Class | Target Protein (PDB ID) | Key Findings | Reference |

|---|---|---|---|

| 2-iso propyl amino derivatives of 7-methoxy coumarin | Acetylcholinesterase (1N5R) | Compounds showed remarkable binding with the active site of AChE. | researchgate.net |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Identified polar interactions, especially with Lys and Asp residues, as crucial for binding affinity. | nih.gov |

| Coumarin pyrazoline derivatives | Human Estrogen Receptor-α (1ERR) | Some derivatives formed π-H interactions with the receptor. | researchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a window into the dynamic nature of molecular systems over time. For this compound, MD simulations are instrumental in understanding its stability and behavior when complexed with a target protein. These simulations model the movement of every atom in the system by solving Newton's equations of motion, providing a trajectory that reveals how the ligand-protein complex behaves in a simulated physiological environment.

Researchers initiate these simulations by placing the docked ligand-protein structure into a solvent box, typically water, and adding ions to neutralize the system. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble). Production runs, often spanning hundreds of nanoseconds, are then performed to collect data for analysis. nih.gov

Analysis of the MD trajectory for a this compound-protein complex would focus on several key metrics:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. It can highlight which amino acid residues in the binding pocket have significant interactions with the ligand.

Hydrogen Bond Analysis: This analysis quantifies the formation and breakage of hydrogen bonds between the 4-amino group or the methoxy group of the quinoline and the amino acid residues of the protein, revealing key interactions that stabilize the complex.

These simulations provide critical insights into the stability of the binding pose predicted by molecular docking, offering a more realistic and dynamic picture of the molecular recognition process. nih.gov

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this analysis is crucial for understanding which three-dimensional shapes the molecule preferentially adopts, as this directly influences its ability to bind to a biological target. scielo.br

The key flexible points in this compound are the bonds within the n-propyl group attached at the C2 position of the quinoline ring. While the quinoline ring system itself is largely planar and rigid, the propyl chain can adopt numerous conformations. Computational methods, such as molecular mechanics (e.g., MMP2) or quantum mechanical calculations, are used to determine the relative energies of these different conformers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are fundamental tools for rational drug design, enabling the prediction of a new molecule's activity and guiding the synthesis of more potent analogues. nih.gov

2D-QSAR and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate variations in the biological activity of a set of compounds with changes in their molecular structures, represented by molecular descriptors.

2D-QSAR models use descriptors that are derived from the two-dimensional representation of a molecule. These can include physicochemical properties like molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe molecular branching and shape. For a series of quinoline derivatives, a 2D-QSAR model might reveal, for example, that increased lipophilicity in a certain part of the molecule is correlated with higher biological activity.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the three-dimensional properties of the molecules. nih.gov In these methods, a set of structurally related compounds, including this compound analogues, are aligned based on a common scaffold. The surrounding space is then probed to generate steric and electrostatic field values. nih.gov

CoMFA: Calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules. The resulting model generates contour maps that highlight regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would increase or decrease activity. nih.gov

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the structure-activity relationship.

For a series of quinoline derivatives, a 3D-QSAR study could produce contour maps indicating that a bulky substituent at the C2 position (like the propyl group) and an electron-donating group at the C7 position (like the methoxy group) are favorable for activity. The statistical validation of these models is critical, using metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (>0.5) is generally considered indicative of a predictive model. nih.gov

| QSAR Model Statistic | Description | Typical Value for a Good Model |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, calculated by leaving out one or more compounds during model generation and predicting their activity. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of how well the model fits the training set data. | > 0.6 |

| Standard Error of Prediction (SEP) | Indicates the absolute error in the predicted activity values. | Lower values are better. |

Pharmacophore Development and Validation

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. The development of a pharmacophore model for a class of compounds like 4-aminoquinolines is a key step in drug discovery. nih.gov

For this compound and its analogues, a pharmacophore model would be built based on the structural features of the most active compounds. Key features would likely include:

An aromatic ring system (the quinoline core).

A hydrogen bond donor (the 4-amino group).

A hydrogen bond acceptor (the nitrogen atom in the quinoline ring).

A hydrophobic feature (the 2-propyl group).

A potential hydrogen bond acceptor (the 7-methoxy group).

The model is generated by superimposing active compounds and identifying the common chemical features in their 3D space. Validation is then performed by using the pharmacophore model to screen a database containing both known active and inactive compounds. A successful model will correctly identify the active compounds with high sensitivity and specificity. Such a validated pharmacophore serves as a 3D query for virtual screening campaigns. nih.gov

Virtual Screening Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov A validated pharmacophore model based on the 4-aminoquinoline (B48711) scaffold can be used as a filter to rapidly screen databases containing millions of compounds. nih.gov

The process involves:

Database Preparation: A large database of compounds (e.g., ZINC, PubChem) is prepared, generating 3D conformations for each molecule.

Pharmacophore-Based Screening: The pharmacophore model is used as a 3D query. Only molecules from the database that can match the key pharmacophoric features (e.g., aromatic ring, hydrogen bond donor/acceptor, hydrophobic center) in the correct spatial arrangement are retained.

Molecular Docking: The "hit" compounds from the pharmacophore screen are then subjected to molecular docking into the target protein's active site to predict their binding orientation and score their binding affinity.

ADMET Prediction: The final candidates can be further filtered based on in silico predictions of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with drug-like characteristics. nih.gov

This hierarchical approach allows for the efficient and cost-effective identification of novel and structurally diverse compounds that are predicted to have the desired biological activity. nih.gov

Prediction of Molecular Interactions and Binding Affinities

Predicting the precise molecular interactions and the strength of the binding between a ligand and a protein is a primary goal of computational chemistry. This is achieved primarily through molecular docking and subsequent binding free energy calculations.

Following molecular docking of this compound into a target protein, the resulting pose reveals specific interactions. These interactions are critical for molecular recognition and binding affinity.

| Type of Interaction | Potential Group on Ligand | Potential Interacting Residue on Protein |

| Hydrogen Bond | 4-Amino group (-NH₂) | Aspartic Acid, Glutamic Acid, Serine |

| Hydrogen Bond | Quinoline Nitrogen | Serine, Threonine, Asparagine |

| Hydrophobic Interaction | 2-Propyl group, Quinoline ring | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Quinoline aromatic ring | Phenylalanine, Tyrosine, Tryptophan |

Binding affinity, often expressed as the Gibbs free energy of binding (ΔG_bind), can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations are typically performed on snapshots taken from an MD simulation trajectory. The binding free energy is calculated by summing the molecular mechanics energies, solvation free energies (polar and nonpolar), and entropic contributions. A more negative ΔG_bind value indicates a stronger and more favorable binding affinity. nih.gov These predictions are invaluable for ranking potential drug candidates before they are synthesized and tested in the lab.

Structure Activity Relationship Sar Studies of 4 Amino 7 Methoxy 2 Propylquinoline Derivatives

Impact of Substituents on Quinoline (B57606) Core Activity

The amino group at the C-4 position is a cornerstone for the biological activity of many quinoline classes, most notably the 4-aminoquinoline (B48711) antimalarials. youtube.comfrontiersin.org SAR studies consistently demonstrate that this group is essential for potent activity. Research on compounds like chloroquine (B1663885) has established that the 4-aminoquinoline nucleus is responsible for forming complexes with biological targets such as ferriprotoporphyrin IX (Fe(III)PPIX). acs.org

Key findings on the role of the C-4 amino group include:

Essentiality for Activity: The presence of an aminoalkyl group at the C-4 position is considered essential for strong antiplasmodial activity. acs.org Its removal or significant alteration often leads to a dramatic loss of potency.

Target Interaction: 2- and 4-aminoquinolines exhibit a uniquely strong affinity for Fe(III)PPIX, which is a crucial interaction for their antimalarial mechanism. acs.orgresearchgate.net

Side Chain Influence: While the C-4 amino group itself is critical, modifications to the alkyl side chain attached to it are pivotal for overcoming drug resistance. nih.govasm.org The basicity of a terminal amine on this side chain is also important for drug accumulation in the acidic food vacuole of the malaria parasite. acs.orgnih.gov The presence of two basic centers—the quinoline nitrogen and the side-chain terminal amine—is a key feature for this accumulation. nih.gov

The following table summarizes the importance of the C-4 amino group based on comparative studies.

| Compound/Feature | Observation | Biological Implication | Reference(s) |

| 4-Aminoquinoline Nucleus | Unique, strong affinity for Fe(III)PPIX compared to other isomers (e.g., 5-, 6-, 8-aminoquinolines). | Necessary for the primary mechanism of action in certain antimalarials. | acs.orgresearchgate.net |

| Aminoalkyl Side Chain at C-4 | Essential for potent antiplasmodial activity. | Required for drug accumulation in the parasite's food vacuole and overall efficacy. | acs.org |

| Terminal Amine Basicity | A basic amino group on the side chain is crucial. | Facilitates protonation and trapping of the drug at its acidic target site. | acs.orgnih.gov |

The substituent at the C-7 position significantly modulates the electronic properties of the quinoline ring, which in turn affects the pKa of the ring nitrogen and any basic side chains, thereby influencing biological activity and target interactions. researchgate.netnih.gov For many 4-aminoquinoline antimalarials, an electron-withdrawing group at C-7, such as chlorine, is considered vital for high potency. youtube.comresearchgate.net

The influence of the methoxy (B1213986) group at C-7 can be understood by comparing it to other substituents:

Electron-Donating Nature: A methoxy group (-OCH₃) is generally considered electron-donating, which contrasts with the electron-withdrawing groups (e.g., -Cl, -CF₃) often found in potent antimalarials. nih.govnih.gov

Impact on Activity: Studies on 7-substituted 4-aminoquinolines have shown that most 7-OMe derivatives were significantly less active or inactive against both chloroquine-susceptible and -resistant strains of P. falciparum compared to their 7-chloro, 7-bromo, or 7-iodo counterparts. nih.gov Replacing the 7-chloro group with a methyl group can lead to a complete loss of antimalarial activity. youtube.com

Correlation with pKa: Electron-withdrawing groups at the 7-position lower the pKa of both the quinoline ring nitrogen and the side-chain amino group. researchgate.netnih.gov This electronic modulation is critical for activity, and the electron-donating effect of a methoxy group may disrupt the optimal electronic balance required for potent action.

The table below illustrates the effect of different C-7 substituents on antimalarial activity.

| C-7 Substituent | Electronic Effect | General Antimalarial Activity | Reference(s) |

| -Cl (Chloro) | Electron-withdrawing | High potency | youtube.comacs.orgresearchgate.net |

| -Br (Bromo) | Electron-withdrawing | High potency, similar to -Cl | nih.gov |

| -I (Iodo) | Electron-withdrawing | High potency, similar to -Cl | nih.gov |

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | Less active than -Cl against susceptible strains, substantially less active against resistant strains. | nih.gov |

| -OCH₃ (Methoxy) | Electron-donating | Generally inactive or significantly less active. | nih.gov |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Low activity, despite strong electron-withdrawing character. | researchgate.netnih.gov |

The substituent at the C-2 position of the quinoline ring can influence the molecule's steric profile, lipophilicity, and metabolic stability. While the SAR of C-2 substituents is less defined than for the C-4 and C-7 positions, some general trends have been observed in various quinoline series.

Steric and Lipophilic Contribution: An alkyl group like a propyl chain at C-2 increases the molecule's lipophilicity, which can affect its ability to cross biological membranes.

Impact on Activity: In a series of quinoline-2-carboxamides, the nature of the substituent at C-2 was shown to be important for antimycobacterial activity. mdpi.comresearchgate.net For instance, N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide demonstrated notable activity. mdpi.comnih.gov While not a direct analysis of a C-2 propyl group, this indicates that the bulk and nature of the C-2 substituent are relevant for biological interactions.

Enhancement of Activity: In some contexts, such as quinoline-imidazole hybrids, the presence of an electron-donating group at the C-2 position enhanced antimalarial activity, whereas an electron-withdrawing group led to a loss of activity. nih.gov

The specific placement of substituents on the quinoline ring is critical, and moving a functional group to a different position can lead to drastically different biological outcomes. acs.orgnih.gov This highlights the precise structural requirements for interaction with biological targets.

Amino Group Position: The superiority of the 4-aminoquinoline scaffold over other isomers for antimalarial activity is well-documented. 2- and 4-aminoquinolines show a uniquely high affinity for hematin, whereas 3-, 5-, 6-, and 8-aminoquinoline (B160924) isomers have association constants that are approximately three orders of magnitude weaker. researchgate.net

General Substituent Position: Studies on quinoline derivatives for antibacterial activity have shown that substitutions at specific positions are key. For example, in quinolone antibacterials, a fluorine atom at position 6 and a piperazine (B1678402) or similar ring at position 7 are crucial for potent activity, demonstrating strict positional requirements. slideshare.net

C-2 vs. C-8 Methylation: In studies on C-H functionalization, the ability to selectively add groups to the C-2 or C-8 positions of the quinoline ring allows for the creation of distinct isomers with potentially different biological profiles. rsc.org The regiochemistry of synthesis is therefore a powerful tool for tuning activity. acs.org

Modifications to the Quinoline Ring System

Beyond simple substitution, altering the core quinoline ring system itself represents a more fundamental approach to modifying biological activity. This can involve replacing the entire ring with an alternative scaffold or substituting individual atoms within the ring to create novel heterocyclic systems. mdpi.comnih.gov

Quinoline vs. Naphthalene: In one study, a series of quinoline-2-carboxamides were compared with their isosteric naphthalene-2-carboxamides. mdpi.com The results showed that both scaffolds could produce compounds with significant antimycobacterial and photosynthesis-inhibiting activities, but the specific activity profiles differed, highlighting the role of the quinoline nitrogen. mdpi.comresearchgate.netnih.gov

Quinoline vs. Acridine (B1665455): In other research, exchanging the quinoline ring system for a larger acridine ring, while keeping the side chain the same, resulted in improved antimalarial potency, suggesting that increased bulk or hydrophobicity could be advantageous. nih.gov

Impact on Potency: The introduction of additional nitrogen atoms into the ring system can fine-tune the basicity and hydrogen-bonding potential, which are critical for target binding and pharmacokinetic properties. acs.org

Ring Expansion and Contraction Studies

Investigations into the expansion or contraction of the fundamental quinoline ring system in the context of 4-amino-7-methoxy-2-propylquinoline derivatives are not extensively documented in publicly available scientific literature. This area of medicinal chemistry, which would involve transforming the bicyclic quinoline core into larger or smaller ring systems to probe the spatial requirements of its biological targets, appears to be an underexplored avenue for this particular scaffold.

Fusion with Other Heterocycles (e.g., Thiazoloquinolines)

Fusing additional heterocyclic rings to the 4-aminoquinoline core represents a key strategy for creating novel chemical entities with potentially enhanced or new biological activities. This approach modifies the shape, size, and electronic properties of the parent molecule.

Research in this area has led to the synthesis of 4-aminoquinoline-derived thiazolidines. nih.gov In one study, a series of these compounds were prepared and evaluated for antimalarial activity. The thiazolidine (B150603) ring was attached via an amide linker to the 4-amino side chain. Two specific derivatives, 2-(4-chloro-phenyl)-thiazolidine-4-carboxylic acid [2-(7-chloro-quinolin-4-ylamino)-ethyl]-amide hydrochloride and 2-(2,6-dichloro-phenyl)-thiazolidine-4-carboxylic acid [2-(7-chloro-quinolin-4-ylamino)-ethyl]-amide hydrochloride, showed significant antimalarial efficacy in vivo. nih.gov These findings suggest that the fused thiazolidine moiety is a favorable modification for activity, with the compounds believed to act by inhibiting heme polymerization. nih.gov

In a similar vein, other researchers have incorporated a 2,3-dihydro-4H-1,3-benzothiazin-4-one system into 4-aminoquinoline derivatives. nih.gov This modification, which represents the fusion of a sulfur- and nitrogen-containing heterocycle, was explored as a strategy to develop new agents with potent antimalarial activity. nih.gov

Linker Chemistry and Scaffold Hopping in SAR

The linker connecting the 4-amino group to a terminal basic amine and the core quinoline scaffold itself are critical determinants of activity. Both have been subjects of extensive SAR studies.

Linker Chemistry: The nature of the side chain at the C-4 position is crucial for activity. For the 4-aminoquinoline class, a dialkylaminoalkyl side chain with two to five carbon atoms between the nitrogen atoms is generally considered optimal for antimalarial activity. pharmacy180.com The basicity of the terminal amino group is also essential, as it is believed to play a role in the accumulation of the drug in the acidic food vacuole of the malaria parasite. esr.ie

However, studies on 7-substituted 4-aminoquinolines have shown that the substituent at the 7-position significantly influences potency. While electron-withdrawing groups like chloro, bromo, and iodo at the 7-position are associated with high activity, the presence of a methoxy (OMe) group, as in the parent compound this compound, has been shown to result in inactivity or significantly reduced potency against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov

Scaffold Hopping: This medicinal chemistry strategy involves replacing the core molecular scaffold with a structurally different but functionally equivalent one to discover new compounds with improved properties. The 4-aminoquinoline scaffold has been both a starting point and a result of such strategies. For instance, 4-aminoquinazolines have been designed and synthesized using a scaffold hopping approach inspired by the pharmacophoric features of known antimycobacterial agents. nih.gov This demonstrates that the quinoline can be effectively replaced by a quinazoline (B50416) ring while retaining biological activity against different pathogens. nih.govresearchgate.net In other work, scaffold hopping was used in lead optimization, where a C-ring expansion and isometric replacement of the A/B-rings of a quinoline-like structure led to new, highly potent tubulin inhibitors with different core scaffolds. researchgate.net

Rational Design Approaches for Enhanced Activity

Rational design, often aided by computational tools, aims to create molecules with improved potency and better safety profiles by leveraging an understanding of the drug's mechanism of action and metabolic pathways.

One major focus has been to design 4-aminoquinoline derivatives that retain the high potency of drugs like amodiaquine (B18356) while avoiding the toxicity associated with its quinone-imine metabolite. plos.orgnih.gov This has been achieved by synthesizing derivatives with side chains that lack the hydroxyl group responsible for forming these toxic metabolites. plos.orgnih.gov These rationally designed compounds have displayed high in vitro potency, often superior to chloroquine and comparable to amodiaquine against resistant malaria strains, coupled with lower cellular toxicity. nih.gov

Computational studies are a cornerstone of this rational design process. Molecular docking simulations have been used to model the interaction of new 4-aminoquinoline derivatives with their proposed target, heme. plos.org These studies help explain the high antiplasmodial activity of certain compounds. plos.org Furthermore, predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) models are employed early in the discovery process to evaluate new molecules and prioritize those with favorable pharmacokinetic and safety profiles for further development. nih.gov This approach led to the identification of lead molecules with high potency, desirable half-lives, and low risk for drug-drug interactions. nih.gov The foundational principle for this design work rests on detailed SAR studies showing how substituents at various positions, particularly the 7-position, influence the compound's physicochemical properties (like pKa) and its ability to inhibit key biological processes like β-hematin formation. nih.govresearchgate.net

Data Tables

Table 1: SAR of 7-Substituted 4-Aminoquinolines against P. falciparum

This table illustrates the effect of different substituents at the 7-position of the quinoline ring on antimalarial activity. The data is compiled from studies on various N,N-diethyldiaminoalkane side chains.

| 7-Position Substituent | Activity vs. Chloroquine-Susceptible Strains | Activity vs. Chloroquine-Resistant Strains | Reference |

| -Cl (Chloro) | High (IC50: 3-12 nM) | High (IC50: 3-12 nM) | nih.gov |

| -Br (Bromo) | High (IC50: 3-12 nM) | High (IC50: 3-12 nM) | nih.gov |

| -I (Iodo) | High (IC50: 3-12 nM) | High (IC50: 3-12 nM) | nih.gov |

| -CF3 (Trifluoromethyl) | Moderate (IC50: 15-50 nM) | Low (IC50: 18-500 nM) | nih.gov |

| -OCH3 (Methoxy) | Inactive (IC50: 17-150 nM) | Inactive (IC50: 90-3000 nM) | nih.gov |

| -NO2 (Nitro) | Low Activity | Not specified | nih.gov |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Activity of Rationally Designed 4-Aminoquinoline Analogs

This table shows the in vitro activity of new 4-aminoquinoline compounds designed to avoid toxicity while maintaining high potency, compared to standard antimalarials.

| Compound | IC50 vs. W2 Strain (CQ-Resistant) (nM) | Reference |

| Chloroquine (CQ) | 382 | nih.gov |

| Amodiaquine (AQ) | Comparable to new analogs | nih.gov |

| Lead Molecule 18 | 5.6 | nih.gov |

| Lead Molecule 4 | 17.3 | nih.gov |

| Designed Analog 1 | 2.5 | nih.gov |

| Designed Analog 2 | 3.0 | nih.gov |

| Designed Analog 3 | 1.8 | nih.gov |

| Designed Analog 4 | 1.2 | nih.gov |

The W2 strain of P. falciparum is resistant to chloroquine.

Mechanistic Investigations of 4 Amino 7 Methoxy 2 Propylquinoline Biological Activity in Vitro and Molecular Level

Enzyme Inhibition Studies